28-Epirapamycin - 253431-35-5

28-Epirapamycin

Catalog Number: EVT-1447726
CAS Number: 253431-35-5
Molecular Formula: C51H79NO13
Molecular Weight: 914.187
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rapamycin

Compound Description: Rapamycin is an immunosuppressant drug widely used to prevent organ rejection after transplantation. It exhibits potent immunosuppressive, anti-tumor, and anti-fungal activities. []

Relevance: Rapamycin is structurally related to 28-epirapamycin, differing only in the stereochemistry at the C28 position. This makes them epimers, meaning they are diastereomers that differ in configuration at only one stereogenic center. []

β-Hydroxyketones

Compound Description: β-hydroxyketones are organic compounds containing both a hydroxyl group (-OH) and a ketone group (C=O) separated by two carbon atoms. They are versatile intermediates in organic synthesis. []

Relevance: The retroaldol/aldol mechanism mediated by titanium tetraisopropoxide described in paper [] is not restricted to the epimerization of 28-epirapamycin from rapamycin. This method can also be applied to the equilibration of acyclic β-hydroxyketones, highlighting a broader class of compounds that share this reactivity pattern. Both rapamycin and 28-epirapamycin, containing a β-hydroxyketone moiety, fall under this category. []

Synthesis Analysis

The synthesis of 28-Epirapamycin typically involves a selective epimerization method that converts rapamycin to this novel compound. One effective method described in the literature employs titanium tetraisopropoxide as a catalyst under mild conditions. This approach allows for a high degree of selectivity in transforming rapamycin into 28-Epirapamycin while minimizing side reactions .

Technical Details:

  • Starting Material: Rapamycin (also known as sirolimus).
  • Catalyst: Titanium tetraisopropoxide.
  • Conditions: Mild reaction conditions to promote epimerization without extensive degradation of the starting material.
  • Yield: The process has been reported to achieve satisfactory yields, making it a viable route for synthesizing this compound for further research and application.
Molecular Structure Analysis

28-Epirapamycin retains much of the structural integrity of rapamycin but features an altered configuration at the C-28 position. The molecular formula is C₄₃H₆₁N₁₁O₁₂, reflecting its complex structure that includes multiple functional groups characteristic of macrolides.

Structural Data:

  • Molecular Weight: Approximately 703.9 g/mol.
  • Stereochemistry: The stereochemical configuration at C-28 is crucial for its biological activity.

The detailed structural representation can be visualized using chemical drawing software or databases that provide three-dimensional models based on its molecular formula.

Chemical Reactions Analysis

28-Epirapamycin undergoes various chemical reactions typical of macrolide compounds. Its reactivity can include:

  • Hydrolysis: In aqueous environments, leading to the breakdown of ester bonds.
  • Oxidation: Possible interactions with oxidizing agents due to the presence of alcohol groups.

These reactions are essential for understanding how 28-Epirapamycin behaves in biological systems and its stability under different conditions.

Technical Details:

  • Reactivity with mTOR: As an mTOR inhibitor, 28-Epirapamycin binds to specific sites on the mTOR protein complex, influencing downstream signaling pathways involved in cell growth and metabolism .
Mechanism of Action

The mechanism by which 28-Epirapamycin exerts its effects primarily involves inhibition of the mTOR signaling pathway. By binding to mTOR, it disrupts the phosphorylation processes that regulate cell cycle progression and survival.

Process:

  1. Binding: 28-Epirapamycin binds to the FKBP12 protein, forming a complex that interacts with mTOR.
  2. Inhibition: This interaction inhibits mTORC1 activity, leading to reduced phosphorylation of downstream targets such as S6K1 and 4EBP1.
  3. Biological Effects: The inhibition results in decreased protein synthesis and cell proliferation, making it useful in cancer therapies where uncontrolled cell growth is an issue .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties:

  • Stability: Generally stable under controlled laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant data from studies indicate that modifications at the C-28 position can significantly impact both solubility and bioavailability, crucial factors for pharmaceutical applications .

Applications

28-Epirapamycin has several promising applications in scientific research and medicine:

  • Anticancer Research: Due to its ability to inhibit mTOR, it is being investigated as a potential treatment for various cancers.
  • Immunosuppressive Therapy: Similar to rapamycin, it may be used in transplant medicine to prevent organ rejection.

Research continues into optimizing its efficacy and understanding its full range of biological activities, particularly as new analogs are developed for specific therapeutic targets .

Introduction to 28-Epirapamycin

Definition and Structural Relationship to Rapamycin

28-Epirapamycin is a stereoisomer of the macrolide immunosuppressant rapamycin (sirolimus), distinguished by the inverted configuration of the C28 chiral center. This epimerization results in distinct three-dimensional structural properties while preserving the core molecular framework—a 31-membered macrocyclic lactone ring appended with a triene segment and pipecolic acid moiety. The compound shares the molecular formula C₅₁H₇₉NO₁₃ with rapamycin, yielding a molecular weight of 914.17 g/mol [2] [9].

The critical structural divergence arises at the C28 hydroxyl group, where epimerization alters the spatial orientation of this functional group. This modification is strategically significant as the C28 position participates in key intramolecular interactions that influence the molecule’s overall conformation. Specifically, the C28 stereochemistry affects the orientation of the effector domain (responsible for mTOR binding) relative to the FKBP12-binding domain [7] [10]. Nuclear magnetic resonance (NMR) analyses confirm that 28-epirapamycin exhibits a distinct spatial arrangement compared to rapamycin, particularly in the region encompassing C20-C28, which houses the triene system [9].

Table 1: Structural Comparison of 28-Epirapamycin and Rapamycin

Property28-EpirapamycinRapamycin
Molecular FormulaC₅₁H₇₉NO₁₃C₅₁H₇₉NO₁₃
Molecular Weight914.17 g/mol914.17 g/mol
CAS Registry Number253431-35-553123-88-9
Key Stereocenter28R Configuration28S Configuration
Functional GroupsMacrolide lactone, triene, pipecolateIdentical functional groups
SMILESComplex stereospecific string¹Distinct C28 configuration

¹SMILES: O=C(C(C@(C@@HC)O)=O)N(CCCC3)[C@]3([H])C(OC@([H])C@HCC@HC[C@H]4OC)=O [9]

Biologically, this stereochemical inversion reduces 28-epirapamycin’s immunosuppressive potency. While rapamycin forms a high-affinity ternary complex with FKBP12 and mTOR, disrupting mTORC1 signaling, the C28 epimerization sterically hinders optimal binding to FKBP12. This impedes subsequent engagement with the FRB (FKBP12-rapamycin binding) domain of mTOR, thereby diminishing its inhibitory capacity [7] [10].

Discovery and Historical Context in Macrolide Research

The discovery of 28-epirapamycin emerged during the 1990s–2000s, a period marked by intense exploration of rapamycin’s structure-activity relationships (SAR). As a naturally occurring compound first isolated from Streptomyces hygroscopicus on Easter Island, rapamycin’s complex structure—containing 15 stereocenters—presented significant challenges for synthetic modification. Researchers initially focused on semi-synthetic derivatization to enhance pharmacokinetics or reduce side effects [5] [10].

28-Epirapamycin was identified as a minor byproduct during synthetic efforts targeting C28-modified rapamycin analogs. Its deliberate synthesis was achieved through titanium-mediated epimerization—a pivotal methodological advancement. This process utilized titanium(IV) isopropoxide to catalyze the stereochemical inversion at C28 via a Lewis acid-assisted keto-enol tautomerism mechanism [7]. The reaction typically involved dissolving rapamycin in anhydrous dichloromethane, adding titanium isopropoxide, and quenching with aqueous sodium sulfate, yielding approximately 15–20% of the C28 epimer after chromatographic purification [7].

This discovery aligned with broader trends in macrolide research:

  • Era of Rapalogs: The development of rapamycin derivatives ("rapalogs") like temsirolimus and everolimus demonstrated that modifications at C42 (e.g., esterification, etherification) could improve solubility and stability without abolishing mTOR inhibition. In contrast, C28 epimerization represented a more profound structural alteration directly impacting the effector domain [10].
  • Advancing Analytical Techniques: Progress in NMR spectroscopy and X-ray crystallography enabled precise stereochemical assignment of complex macrolides like 28-epirapamycin. These techniques confirmed the inverted C28 configuration and its conformational consequences [9].
  • Role as an Analytical Reference: Due to its status as a defined impurity in rapamycin synthesis, 28-epirapamycin became essential for quality control in pharmaceutical manufacturing. Standards are available commercially (e.g., TRC-E588680) for chromatographic comparison [2] [9].

Table 2: Key Developments in the Discovery of 28-Epirapamycin

TimelineDevelopmentResearch Context
1975Isolation of rapamycinDiscovery of mTOR inhibitors
1990sSemi-synthetic rapalog developmentSAR studies targeting C42 position
Early 2000sEpimerization protocols at C28Exploration of stereochemical robustness
2005Patent on 28-epirapalogs (US20060025356A1)Formal recognition as distinct entity
PresentUse as chromatographic standardPharmaceutical quality assurance

Biological Significance of Epimerization in Immunosuppressive Agents

The epimerization at C28 in rapamycin exemplifies how minute stereochemical changes can dramatically alter biological function. This modification primarily impacts three interconnected biological processes:

FKBP12 Binding and Ternary Complex Formation

Rapamycin’s immunosuppressive activity requires initial binding to the FK506-binding protein 12 (FKBP12), forming a binary complex. This complex then docks into the FRB domain of mTOR, inhibiting mTORC1’s kinase activity. The C28 hydroxyl group stabilizes this interaction through hydrogen bonding with FKBP12’s Tyr⁸², Phe⁴⁶, and Asp³⁷ residues. Epimerization disrupts this network, reducing binding affinity by >90% compared to rapamycin [7] [10]. Consequently, 28-epirapamycin fails to efficiently inhibit mTORC1-mediated phosphorylation of S6K1 and 4E-BP1—key regulators of protein synthesis and cell proliferation [3] [6].

Paradoxical Immunomodulatory Effects

Interestingly, while 28-epirapamycin exhibits diminished immunosuppressive potency, it retains the ability to influence T-cell differentiation under specific conditions. Research indicates that mTOR inhibition—even partial—can skew T-cell responses toward memory formation rather than effector expansion. In pathogen infection models, mTOR inhibitors like rapamycin enhance CD8⁺ memory T-cell development by promoting fatty acid oxidation (FAO) over glycolysis. 28-Epirapamycin may exert similar metabolic effects but at a reduced magnitude due to weaker mTOR binding [3]. This aligns with observations that rapamycin’s immunostimulatory effects (e.g., enhanced vaccine responses) are separable from its antiproliferative actions [3] [6].

Implications for Drug Design

The functional consequences of C28 epimerization highlight critical structure-activity principles for mTOR inhibitors:

  • Stereochemical Precision: The C28 configuration is a "sensitivity hotspot" where inversion disproportionately impacts activity.
  • Context-Dependent Effects: Weaker mTOR inhibitors may still exhibit immunomodulatory properties useful for adjuvant therapies.
  • Metabolic Reprogramming: Even suboptimal mTOR inhibition can shift cellular metabolism from glycolysis to FAO—a feature exploitable for promoting T-regulatory (Treg) cells or memory T cells [3] [6].

Table 3: Functional Consequences of C28 Epimerization

Biological ProcessRapamycin28-EpirapamycinMechanistic Basis
FKBP12 Binding AffinityHigh (Kd ~ 0.2 nM)Reduced (>10-fold decrease)Altered H-bond network with FKBP12
mTORC1 InhibitionPotent (IC₅₀: 0.1 nM in HEK293 cells)Weak (>100 nM IC₅₀)Impaired ternary complex stability
T-Cell ProliferationStrongly suppressedMild suppressionReduced cell-cycle blockade (G₁→S phase)
Metabolic Shift to FAOInducedPartially inducedResidual mTOR inhibition
Memory T-Cell FormationEnhancedPotentially modulatedAltered T-bet/Eomesodermin balance

Properties

CAS Number

253431-35-5

Product Name

28-Epirapamycin

IUPAC Name

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C51H79NO13

Molecular Weight

914.187

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1

InChI Key

QFJCIRLUMZQUOT-OGLZFCPISA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Synonyms

28-epi-Rapamycin; (31S)-Rapamycin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.